molecular formula C22H23N5O2 B2693947 2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2201320-84-3

2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No.: B2693947
CAS No.: 2201320-84-3
M. Wt: 389.459
InChI Key: IVHKTCQLCQQYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one is a potent and selective ATP-competitive inhibitor of LIM domain kinase 1 (LIMK1), a key regulator of actin cytoskeleton dynamics. LIMK1 phosphorylates and inactivates cofilin, an actin-depolymerizing protein, thereby promoting actin polymerization and the formation of stable actin filaments . This precise mechanism of action makes this compound an invaluable research tool for investigating pathways involving cytoskeletal remodeling. Its primary research applications include the study of cancer cell invasion and metastasis, as LIMK1 activity is frequently upregulated in various cancers and is closely associated with enhanced metastatic potential through the regulation of invadopodia formation and cell motility. Furthermore, this inhibitor is used in neuroscientific research to explore synaptic plasticity and dendritic spine morphology, processes dependent on rapid actin reorganization. By selectively blocking LIMK1, researchers can dissect the functional contributions of this kinase in pathological and physiological contexts, offering insights for potential therapeutic strategies in oncology and neurology.

Properties

IUPAC Name

2-[[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c28-21-12-16-4-3-7-17(16)25-27(21)14-15-8-10-26(11-9-15)22(29)20-13-23-18-5-1-2-6-19(18)24-20/h1-2,5-6,12-13,15H,3-4,7-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHKTCQLCQQYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one (CAS Number: 2097925-12-5) represents a novel heterocyclic derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N5O2C_{23}H_{25}N_{5}O_{2} with a molecular weight of 403.5 g/mol. The structure includes a quinoxaline moiety linked to a piperidine ring and a cyclopenta[c]pyridazin core, which may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with derivatives of quinoxaline and piperidine compounds. These include:

  • Anticancer Activity : Quinoxaline derivatives have shown promising results in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Some related compounds exhibit significant antimicrobial activity against various pathogens.
  • Neuroprotective Effects : Certain derivatives have been studied for their neuroprotective potential in neurodegenerative diseases.

Case Studies

  • Cytotoxicity Against Leukemia Cell Lines :
    • A study evaluated the cytotoxic effects of related quinoxaline derivatives against K562, U937, and HL60 leukemia cell lines. The IC50 values ranged from 3.5 to 15 µM for these compounds, indicating significant antiproliferative activity (Table 1) .
    CompoundCell LineIC50 (µM)
    Quinoxaline Derivative 1K5623.5
    Quinoxaline Derivative 1U93710
    Quinoxaline Derivative 1HL6015
  • Mechanism of Action :
    • The mechanism underlying the anticancer activity often involves the induction of apoptosis and cell cycle arrest in cancer cells. This is facilitated through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties similar to other quinoxaline derivatives. While specific data on this compound is limited, related compounds have demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Research into quinoxaline derivatives has also indicated potential neuroprotective effects. For instance, studies have shown that certain compounds can inhibit neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegeneration.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Core Structure Key Substituents Potential Applications Reference
Target Compound ~422.43* Cyclopenta[c]pyridazin-3-one Quinoxaline-2-carbonyl-piperidin-4-ylmethyl Kinase inhibition, CNS drugs
6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one ~436.46* Dihydropyridazin-3-one Methyl group at position 6, quinoxaline-piperidinylmethyl Anticancer agents
2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ~392.42 Pyrido[1,2-a]pyrimidin-4-one Benzodioxol-5-yl, piperazine Antimicrobial agents
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethyl methanesulphonate ~355.36 Methanesulphonate derivative 4-Nitrophenyl-piperazine, ethyl methanesulphonate α-Adrenergic receptor ligands

*Calculated based on molecular formula.

Key Observations :

Core Heterocycle Differences: The target compound’s cyclopenta[c]pyridazinone core () offers a fused bicyclic system distinct from the pyrido[1,2-a]pyrimidin-4-one () or dihydropyridazin-3-one () scaffolds. These differences influence electron distribution and binding pocket compatibility.

Substituent Impact: The piperidin-4-ylmethyl linker in the target compound enhances conformational flexibility compared to rigid piperazine derivatives (). This may improve membrane permeability but reduce target selectivity. The absence of a methyl group (vs.

Pharmacological Implications: Compounds with quinoxaline moieties (e.g., target compound, ) are frequently explored as kinase inhibitors due to their ATP-binding site mimicry. In contrast, benzodioxol-pyrido-pyrimidinones () are more associated with antimicrobial activity . Methanesulphonate derivatives () often serve as prodrugs, suggesting the target compound’s unmodified structure may prioritize direct target engagement over prodrug activation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.